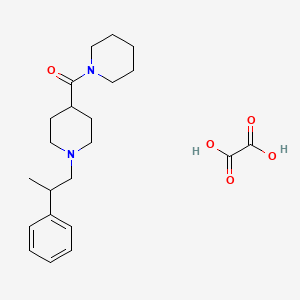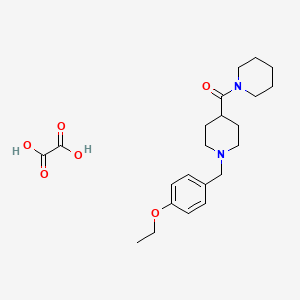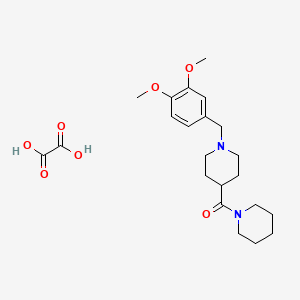
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as CP 47,497, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the mid-1980s by Pfizer as part of their research into the endocannabinoid system. CP 47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. In recent years, CP 47,497 has gained attention as a tool for scientific research due to its ability to selectively activate the CB1 receptor.
Mécanisme D'action
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497 is a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When this compound 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a number of biochemical and physiological effects, including analgesia, appetite stimulation, and hypothermia. It has also been shown to have anti-inflammatory effects and to modulate the immune system. This compound 47,497 has been used to investigate the effects of cannabinoids on the cardiovascular system, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497 in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor without affecting other receptors or neurotransmitter systems. However, one of the limitations of using this compound 47,497 is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research involving 1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497. One area of interest is the role of the endocannabinoid system in the regulation of appetite and metabolism. This compound 47,497 has been shown to stimulate appetite, and further research in this area could lead to the development of new treatments for obesity and eating disorders. Another area of interest is the potential therapeutic applications of this compound 47,497 in the treatment of pain and inflammation. Finally, further research is needed to fully understand the long-term effects of this compound 47,497 on the endocannabinoid system and other physiological processes.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine oxalate 47,497 has been used extensively in scientific research to investigate the endocannabinoid system and the role of CB1 receptors in various physiological processes. It has been shown to be useful in studies of pain, appetite regulation, and addiction. This compound 47,497 has also been used to investigate the effects of cannabinoids on the cardiovascular system, the immune system, and the central nervous system.
Propriétés
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c19-17-6-4-15(5-7-17)14-20-12-8-16(9-13-20)18(22)21-10-2-1-3-11-21;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWYLRRCJOJWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



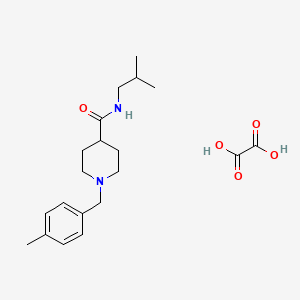
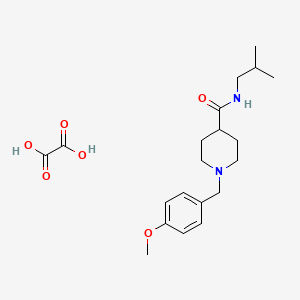
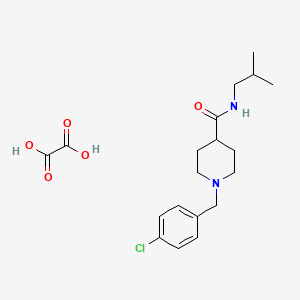
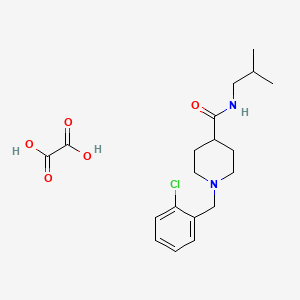
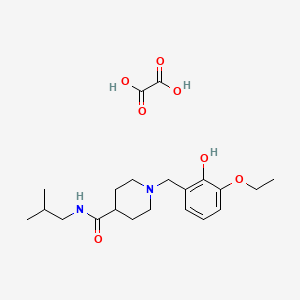
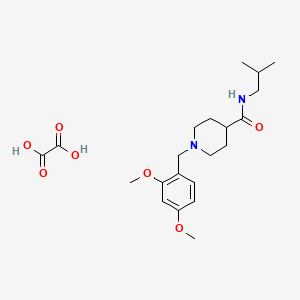
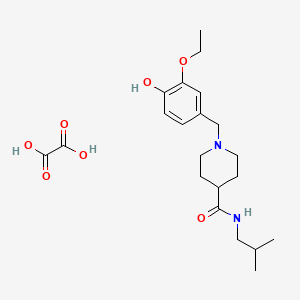
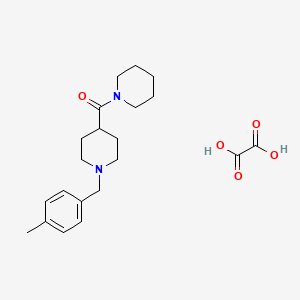
![1-[(3-methyl-2-thienyl)methyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950018.png)

